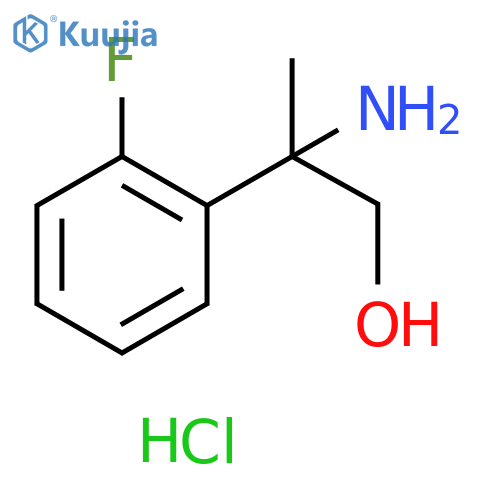

Cas no 2665661-13-0 (2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochloride)

2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-Amino-2-(2-fluorophenyl)propan-1-ol HCl

- SCHEMBL18185126

- 2665661-13-0

- 2-amino-2-(2-fluorophenyl)propan-1-ol;hydrochloride

- F77520

- BS-48261

- 2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochloride

-

- インチ: 1S/C9H12FNO.ClH/c1-9(11,6-12)7-4-2-3-5-8(7)10;/h2-5,12H,6,11H2,1H3;1H

- InChIKey: JBRWPFDIQGRPKK-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC=CC=1F)(N)(C)CO.Cl

計算された属性

- せいみつぶんしりょう: 205.0669699g/mol

- どういたいしつりょう: 205.0669699g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 154

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1228893-1g |

2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochloride |

2665661-13-0 | 95% | 1g |

$2000 | 2024-06-03 | |

| 1PlusChem | 1P01XCRB-100mg |

2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochloride |

2665661-13-0 | 95% | 100mg |

$506.00 | 2024-05-08 | |

| Aaron | AR01XCZN-100mg |

2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochloride |

2665661-13-0 | 95% | 100mg |

$583.00 | 2025-02-12 | |

| eNovation Chemicals LLC | Y1228893-1g |

2-amino-2-(2-fluorophenyl)propan-1-ol hydrochloride |

2665661-13-0 | 95% | 1g |

$2200 | 2025-02-22 | |

| 1PlusChem | 1P01XCRB-250mg |

2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochloride |

2665661-13-0 | 95% | 250mg |

$760.00 | 2024-05-08 | |

| eNovation Chemicals LLC | Y1228893-1g |

2-amino-2-(2-fluorophenyl)propan-1-ol hydrochloride |

2665661-13-0 | 95% | 1g |

$2200 | 2025-02-21 |

2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochloride 関連文献

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochlorideに関する追加情報

Introduction to 2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochloride (CAS No. 2665661-13-0)

2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochloride, identified by the CAS number 2665661-13-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest in medicinal chemistry research. The structural features of this molecule, particularly the presence of both an amino group and a fluorophenyl moiety, contribute to its unique chemical properties and potential therapeutic applications.

The hydrochloride salt form of 2-amino-2-(2-fluorophenyl)propan-1-ol enhances its solubility in aqueous solutions, which is a critical factor for pharmaceutical formulations. This solubility profile facilitates its use in various biochemical assays and drug delivery systems. The fluorine atom in the fluorophenyl group introduces a level of metabolic stability and electronic tuning, which are highly valued in drug design. Such modifications can influence the compound's interactions with biological targets, potentially improving its efficacy and selectivity.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to explore the binding affinities and mechanisms of action of 2-amino-2-(2-fluorophenyl)propan-1-ol hydrochloride more effectively. Studies have indicated that this compound may interact with enzymes and receptors involved in inflammatory pathways, making it a candidate for developing novel anti-inflammatory agents. The fluorophenyl substituent, in particular, has been shown to modulate the electronic properties of the molecule, thereby influencing its pharmacokinetic behavior.

In vitro experiments have demonstrated that derivatives of 2-amino-2-(2-fluorophenyl)propan-1-ol hydrochloride exhibit inhibitory effects on certain kinases and proteases. These enzymes are often implicated in various diseases, including cancer and autoimmune disorders. The ability to selectively inhibit such targets without significant off-target effects is a major goal in modern drug development. The structural flexibility offered by the amino group allows for further derivatization, enabling the creation of libraries of compounds with tailored biological activities.

The synthesis of 2-amino-2-(2-fluorophenyl)propan-1-ol hydrochloride involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. Key steps include fluorination reactions, reduction processes, and salt formation to achieve the final product. The use of advanced synthetic methodologies ensures high purity and yield, which are essential for pharmaceutical applications. Researchers have also explored green chemistry approaches to optimize these synthetic routes, reducing environmental impact while maintaining efficiency.

The pharmacological profile of 2665661-13-0 is further supported by preclinical studies that have evaluated its safety and efficacy in animal models. These studies have provided valuable insights into its potential therapeutic applications. For instance, investigations into its anti-inflammatory properties have revealed mechanisms involving modulation of cytokine production and immune cell function. Such findings are crucial for understanding how this compound may benefit patients with chronic inflammatory conditions.

Future research directions for 2-amino-2-(2-fluorophenyl)propan-1-ol hydrochloride include exploring its role in neurodegenerative diseases. Preliminary data suggest that it may interact with neurotransmitter systems, offering potential as a therapeutic agent for conditions such as Alzheimer's disease or Parkinson's disease. The unique combination of structural features makes this compound a versatile scaffold for further drug discovery efforts.

The development of novel pharmaceuticals relies heavily on collaborations between academic institutions and industry partners. Companies specializing in medicinal chemistry are actively investigating compounds like 2665661-13-0 to identify new leads for drug development programs. These collaborations leverage cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD) to accelerate the discovery process.

The regulatory landscape for new pharmaceuticals continues to evolve, emphasizing safety and efficacy through rigorous clinical trials. As such, compounds like hydrochloride salts must undergo comprehensive testing before they can be approved for human use. However, early successes in preclinical studies provide encouragement for researchers to continue exploring their potential benefits.

In conclusion, 2-amino-2-(2-fluorophenyl)propan-1-ol hydrochloride (CAS No. 2665661-13-0) represents a promising area of research with significant implications for human health. Its unique structural features, combined with recent advancements in synthetic and computational chemistry, position it as a valuable candidate for developing novel therapeutics. Continued investigation into its biological activities will further elucidate its potential applications across multiple therapeutic domains.

2665661-13-0 (2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochloride) 関連製品

- 2634687-59-3((S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole)

- 1954-91-2(3-Hydroxybutyranilide)

- 76344-95-1(5-Phenylisoxazole-4-carboxylic acid)

- 1197533-86-0(4-(4-Methyl-3-nitrobenzoyl)thiomorpholine)

- 2098129-72-5(4-Cycloheptylpiperazin-1-amine)

- 2361826-56-2(N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide)

- 2228264-34-2(5-chloro-2-(2-methyloxiran-2-yl)-1H-indole)

- 1804387-17-4(Methyl 3-(2-bromo-3-(bromomethyl)phenyl)propanoate)

- 1903825-03-5(tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate)

- 1110953-84-8(2-(4-Morpholinyl)-2-oxo-1-phenylethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate)